4-nitro-1-(oxiran-2-ylmethyl)-1H-pyrazole
Overview
Description
4-nitro-1-(oxiran-2-ylmethyl)-1H-pyrazole is a heterocyclic organic compound characterized by the presence of a nitro group, an oxirane ring, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitro-1-(oxiran-2-ylmethyl)-1H-pyrazole typically involves the reaction of 4-nitro-1H-pyrazole with an epoxide, such as epichlorohydrin. The reaction is carried out under basic conditions, often using a base like sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-nitro-1-(oxiran-2-ylmethyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The oxirane ring can be opened by nucleophiles, leading to the formation of different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxirane ring.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under basic or acidic conditions.
Major Products Formed
Oxidation: Amino derivatives of the pyrazole ring.
Reduction: Various alcohols and ethers formed by the opening of the oxirane ring.
Substitution: Substituted pyrazole derivatives with different functional groups.
Scientific Research Applications
4-nitro-1-(oxiran-2-ylmethyl)-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials, such as polymers and resins, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 4-nitro-1-(oxiran-2-ylmethyl)-1H-pyrazole involves its interaction with various molecular targets. The nitro group can undergo bioreductive activation, leading to the generation of reactive nitrogen species. These species can interact with cellular components, causing oxidative stress and damage to biomolecules. The oxirane ring can also react with nucleophiles in biological systems, leading to the formation of covalent adducts with proteins and DNA.
Comparison with Similar Compounds
Similar Compounds
- 4-nitro-1-(oxiran-2-ylmethyl)-1H-imidazole
- 4-nitro-1-(oxiran-2-ylmethyl)-1H-triazole
- 4-nitro-1-(oxiran-2-ylmethyl)-1H-tetrazole
Uniqueness
4-nitro-1-(oxiran-2-ylmethyl)-1H-pyrazole is unique due to the combination of its nitro group, oxirane ring, and pyrazole ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-nitro-1-(oxiran-2-ylmethyl)pyrazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O3/c10-9(11)5-1-7-8(2-5)3-6-4-12-6/h1-2,6H,3-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIZVMNQUUUAGAW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CN2C=C(C=N2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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